苯基 N-羟基氨基甲酸酯

描述

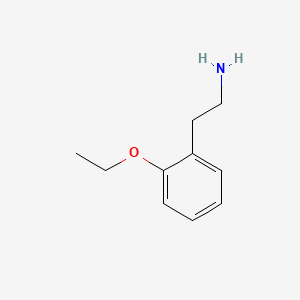

Phenyl N-hydroxycarbamate is a chemical compound that has been studied for various applications, including its potential as a prodrug and its role in organic synthesis. Prodrugs are compounds that undergo metabolic conversion to release the active drug, and phenyl N-hydroxycarbamate derivatives have been explored for this purpose. In organic synthesis, these compounds can serve as intermediates or building blocks for more complex molecules 10.

Synthesis Analysis

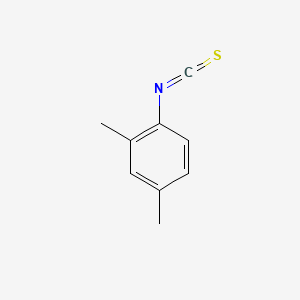

The synthesis of phenyl N-hydroxycarbamate derivatives has been reported using different starting materials and conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, derivatives of phenyl N-hydroxycarbamate have been synthesized for antileukemic activity testing, indicating the versatility of these compounds in medicinal chemistry . Methyl N-phenyl carbamate, a related compound, has been synthesized from aniline using methyl formate as a carbonylating agent, showcasing an alternative route to carbamates .

Molecular Structure Analysis

The molecular structure of phenyl N-hydroxycarbamate derivatives influences their reactivity and the mechanisms by which they undergo chemical transformations. For example, the base-catalyzed cyclization of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates to oxazinones suggests a concerted mechanism, which is supported by the Brønsted parameters and the Cordes-Thornton cross-interaction coefficient . The structure of these compounds, particularly the proximity of functional groups, plays a crucial role in their reactivity.

Chemical Reactions Analysis

Phenyl N-hydroxycarbamate derivatives participate in various chemical reactions. The aminolysis of phenyl N-phenylcarbamate, for instance, proceeds through an isocyanate intermediate, as supported by theoretical and experimental studies . The degradation reactions of phenyl N-hydroxycarbamates and their analogues have been studied, revealing that they follow an E1cB mechanism, leading to the formation of phenol/phenolate and isocyanate species . The Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate involves a transient spiro Meisenheimer complex, demonstrating the complex reaction pathways these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl N-hydroxycarbamate derivatives are closely related to their molecular structure and the substituents present on the phenyl ring. These properties affect the compounds' solubility, stability, and reactivity. For example, the kinetics of degradation reactions of these carbamates are influenced by the substituents' electronic effects, as indicated by the Bronsted coefficient and the observed reaction rates . The antileukemic activity of phenyl-substituted derivatives also highlights the importance of chemical properties in determining biological activity .

科学研究应用

降解动力学和机理

- 研究 1:苯基 N-羟基氨基甲酸酯在特定条件下发生降解反应,表明它们在化学合成和反应研究中的潜力。降解遵循 E1cB 机制,产生苯酚/苯酚盐、HO-N=C=O、碳酸盐、氮和氨等产物 (Beier、Mindl、Štěrba 和 Hanusek,2004)。

有机合成中的应用

- 研究 2:源自苯基 N-羟基氨基甲酸酯的叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,在与有机金属反应中充当 N-(Boc)-保护的亚硝酮,生成 N-(Boc)羟胺。这凸显了它们作为有机合成中构建模块的效用 (Guinchard、Vallée 和 Denis,2005)。

环境样品中的检测和分析

- 研究 3:开发基于纳米炭黑的传感器用于检测谷物样品中的苯基氨基甲酸酯,证明了苯基 N-羟基氨基甲酸酯在环境分析中的相关性。这种方法对于监测食品中的农药残留至关重要 (Della Pelle 等,2018)。

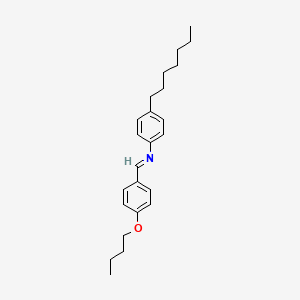

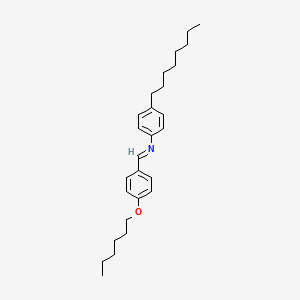

潜在抗白血病活性

- 研究 4:苯基 N-羟基氨基甲酸酯的衍生物,特别是 1,2-二甲基-3,4-双(羟甲基)-5-苯基吡咯双(N-甲基氨基甲酸酯),已显示出对小鼠 P388 淋巴细胞白血病的显着抗白血病活性。这表明它们在开发新的抗白血病药物中具有潜在应用 (Anderson 和 Halat,1979)。

氧化研究

- 研究 5:烷基或苄基 N-羟基氨基甲酸酯的氧化产生 O-烷氧羰基或 O-苯氧羰基 N- 羟基氨基甲酸酯和三取代羟胺。这项研究提供了对这些化合物在各种化学反应中的化学行为和潜在应用的宝贵见解 (Boyland 和 Nery,1966)。

真菌生物转化

- 研究 6:当暴露于真菌 Beauveria sulfurescens 时,N-苯基氨基甲酸酯会发生区域特异性对位羟基化。此生物转化过程对理解酶-底物相互作用和潜在的生物技术应用都有影响 (Vigne、Archelas 和 Furstoss,1991)。

水样检测

- 研究 7:一项关于苯基-N-甲基氨基甲酸酯 (PNMC) 的研究概述了一种使用固相萃取和反相液相色谱法检测它们的方法。这对于环境监测和水污染分析非常重要 (Latrous El Atrache 和 Sabbah,2003)。

合成和性质

- 研究 8:报道了羟基苯甲醛缩醛和硫缩醛的 N-甲基和 N,N-二甲基氨基甲酸酯的合成及其物理、抗胆碱酯酶和杀虫性能。这项研究有助于我们了解苯基 N-羟基氨基甲酸酯在各个领域的合成和潜在应用 (Nikles,1969)。

安全和危害

属性

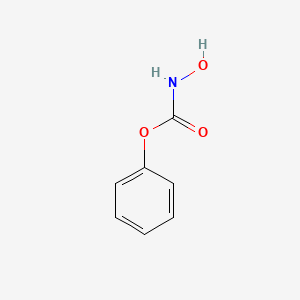

IUPAC Name |

phenyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADMRVSHKZTLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

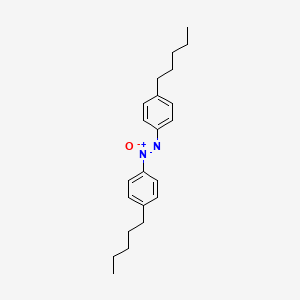

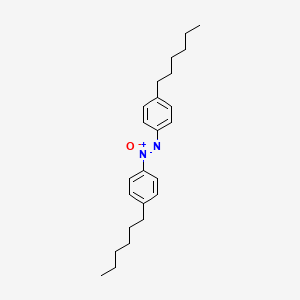

C1=CC=C(C=C1)OC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191473 | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-hydroxycarbamate | |

CAS RN |

38064-07-2 | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。